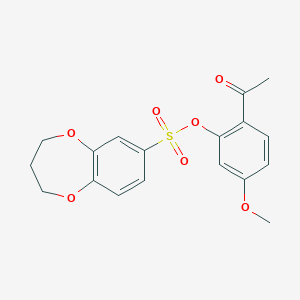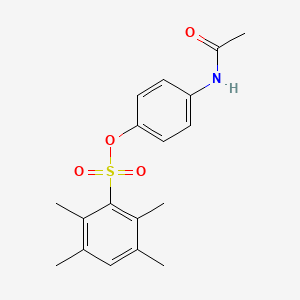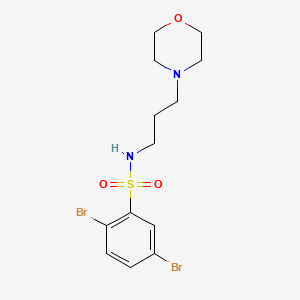
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions on the benzene ring, a morpholine ring attached via a propyl chain, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, benzenesulfonamide, is brominated at the 2 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Alkylation: The brominated benzenesulfonamide is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acid or reduced to sulfinamide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation and Reduction: Products include sulfonic acid or sulfinamide derivatives.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The bromine atoms and morpholine ring may enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Similar structure but with bromine atoms at the 2 and 4 positions.
2,5-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine.
2,5-dibromo-N-(3-piperidin-4-ylpropyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to the specific positioning of the bromine atoms and the presence of the morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O3S/c14-11-2-3-12(15)13(10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAKVRWKSQTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)
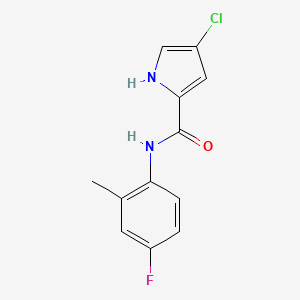
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)
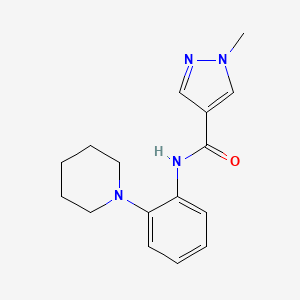
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
